4-Chlorodibenzothiophene
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Overview
Description
4-Chlorodibenzothiophene is an organosulfur compound with the molecular formula C12H7ClS. It consists of two benzene rings fused to a central thiophene ring, with a chlorine atom attached to one of the benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorodibenzothiophene can be synthesized through several methods. One common approach involves the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride. This method results in the formation of the thiophene ring with a chlorine substituent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorodibenzothiophene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorodibenzothiophene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chlorodibenzothiophene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Dibenzothiophene: Similar structure but lacks the chlorine substituent.
2,3,7,8-Tetrachlorodibenzothiophene: Contains multiple chlorine atoms
Properties
Molecular Formula |
C12H7ClS |
---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
4-chlorodibenzothiophene |
InChI |
InChI=1S/C12H7ClS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H |
InChI Key |
HGRZBGFNEVHNDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)Cl |
Origin of Product |
United States |
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